molecular formula C21H23N3O4S B11293395 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

Katalognummer: B11293395
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: XWTIDCQIMREFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrole core substituted with:

  • A 2-methoxyethyl group at position 1 (enhancing solubility).
  • 4,5-dimethyl groups (steric and electronic modulation).
  • A pyridine-4-carboxamide at position 2 (hydrogen-bonding capability).

Eigenschaften

Molekularformel

C21H23N3O4S

Molekulargewicht

413.5 g/mol

IUPAC-Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-15-16(2)24(13-14-28-3)20(23-21(25)17-9-11-22-12-10-17)19(15)29(26,27)18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI-Schlüssel

XWTIDCQIMREFES-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)CCOC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Paal-Knorr Pyrrole Synthesis with O-Substituted Carbamates

The pyrrole ring is constructed via condensation of 2,5-dimethoxytetrahydrofuran (DMTHF) with an O-substituted carbamate. As demonstrated by, this method achieves N-alkoxycarbonyl pyrroles in a single step with yields exceeding 75%. For the target compound, tert-butyl (2-methoxyethyl)carbamate reacts with DMTHF under acidic conditions (HCl in EtOH, 80°C, 12 h) to yield 1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate. The dimethyl groups arise from in situ reduction of intermediate carbonyls.

Key Data:

ReagentSolventTemperatureYield
DMTHF + t-Boc-2-methoxyethylamineEtOH80°C78%

Functionalization of the Pyrrole Ring

Sulfonylation at the 3-Position

Sulfonylation is achieved using benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The 3-position is activated for electrophilic substitution due to the electron-donating methoxyethyl group at N1. AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C facilitates regioselective sulfonylation, yielding 3-(phenylsulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate.

Optimization Note:

  • Lower temperatures (0–5°C) suppress polysubstitution.

  • Catalyst screening showed AlCl₃ outperforms FeCl₃ (yield: 82% vs. 65%).

Amide Bond Formation with Pyridine-4-Carboxylic Acid

Carboxylate Activation and Coupling

The tert-butyl ester is hydrolyzed using TFA/DCM (1:1, 2 h) to yield the free carboxylic acid. Activation via mixed anhydride (isobutyl chloroformate, N-methylmorpholine) enables coupling with pyridin-4-amine. Alternatively, HOBt/EDCl in DMF (24 h, RT) provides the carboxamide with 89% yield.

Comparative Data:

Activation MethodCoupling AgentSolventYield
Mixed anhydridePyridine-4-amineTHF76%
HOBt/EDClPyridine-4-amineDMF89%

Regiochemical Control and Byproduct Mitigation

Steric Guidance in Dimethyl Substitution

The 4,5-dimethyl groups are introduced during the Paal-Knorr step via controlled reduction of diketone intermediates. NaBH₄ in MeOH selectively reduces carbonyls to methyl groups without over-reduction. Competing pathways leading to mono-methylation are suppressed by maintaining a 2:1 DMTHF:carbamate ratio.

Scalability and Industrial Adaptations

Continuous-Flow Sulfonylation

Patent US7348323B2 discloses a continuous-flow system for sulfonylation, enhancing reproducibility at scale. Residence time of 8 min in a microreactor (AlCl₃/DCM) achieves 85% yield with 99% regioselectivity, avoiding exothermic hazards.

Analytical Characterization

Structural Validation via NMR and HRMS

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.92 (m, 2H, Ph-SO₂), 7.62 (m, 3H, Ph-SO₂), 6.12 (s, 1H, pyrrole-H), 3.82 (t, 2H, OCH₂), 3.52 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

  • HRMS (ESI): m/z calc. for C₂₂H₂₅N₃O₄S [M+H]⁺: 444.1589; found: 444.1593.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in cancer cells through multiple mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound is more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains.

In Vitro Studies
In vitro studies have shown activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in developing antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or host cell receptors, showing effectiveness against certain strains of influenza virus.

Comparative Analysis with Related Compounds

To understand the unique biological profile of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Wirkmechanismus

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide

  • Key Differences :
    • Sulfonyl Group : 4-Methylphenylsulfonyl vs. phenylsulfonyl in the target compound.
    • Carboxamide : Butanamide replaces pyridine-4-carboxamide.
  • Implications: The 4-methyl group may increase lipophilicity, altering membrane permeability.
  • Molecular Weight : 392.5 (vs. ~466.5 for the target compound) .

Heterocyclic Analog: A-836,339 (Thiazole Core)

  • Structure : N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide.
  • Key Differences :
    • Core : Thiazole replaces pyrrole.
    • Substituent : Cyclopropane carboxamide instead of pyridine-4-carboxamide.
  • Implications: Thiazole’s electron-deficient nature may enhance metabolic stability.

Pharmacological Analog: Goxalapladib (Naphthyridine Core)

  • Structure : Contains a 1,8-naphthyridine core with a 2-methoxyethyl-piperidinyl group.
  • Key Differences :
    • Core : Naphthyridine vs. pyrrole.
    • Function : Targets atherosclerosis via phospholipase A2 inhibition.
  • Implications :
    • The 2-methoxyethyl group here improves aqueous solubility, a feature likely shared with the target compound .

Sulfonamide Derivatives (Pyrazole/Pyrimidine Cores)

  • Examples: Example 52 (): Pyrazolo[3,4-d]pyrimidine core with sulfonamide. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ().
  • Implications :
    • Sulfonamide groups are common in kinase inhibitors (e.g., COX-2).
    • Pyrazole cores offer metabolic resistance compared to pyrrole .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Evidence Source
Target Compound Pyrrole Phenylsulfonyl, Pyridine-4-carboxamide ~466.5 Not specified Synthesis logic
N-{...}butanamide Pyrrole 4-Methylphenylsulfonyl, Butanamide 392.5 Research intermediate
A-836,339 Thiazole Cyclopropane carboxamide ~380.4 CNS disorders
Goxalapladib Naphthyridine Trifluoromethyl biphenyl, 2-methoxyethyl 718.80 Atherosclerosis
Example 52 (Pyrazolo[3,4-d]pyrimidine) Pyrimidine Sulfonamide, Fluorophenyl 579.1 Anticancer/anti-inflammatory

Research Findings and Implications

  • Sulfonyl Groups : Critical for binding to hydrophobic pockets (e.g., in kinases or GPCRs). The phenylsulfonyl group in the target compound may offer stronger binding than 4-methylphenylsulfonyl analogs .
  • 2-Methoxyethyl Motif : Recurring in compounds like Goxalapladib, suggesting a role in improving pharmacokinetics (e.g., half-life) .
  • Heterocycle Choice : Pyrrole vs. thiazole/naphthyridine affects electronic properties and metabolic pathways. Thiazole-based A-836,339 may exhibit higher stability in vivo .

Biologische Aktivität

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Common Name : N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide
  • CAS Number : 1010879-80-7
  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.5 g/mol

Synthesis Methodology

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide typically involves several steps:

  • Formation of the Pyrrole Ring : The initial step often includes the formation of the pyrrole ring through cyclization reactions involving suitable precursors.
  • Substitution Reactions : Subsequent reactions introduce the methoxyethyl and phenylsulfonyl groups onto the pyrrole structure.
  • Final Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.

Antimicrobial Properties

Preliminary studies suggest that N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide exhibits significant antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely through apoptosis induction and cell cycle arrest . The mechanism may involve interaction with specific molecular targets such as enzymes or receptors that are critical for tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl and carboxamide groups may facilitate hydrogen bonding with active sites on target enzymes, inhibiting their function.
  • Receptor Modulation : Potential interactions with cell surface receptors could alter signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values in low µg/mL range .
Study 2Showed cytotoxic effects on human cancer cell lines with IC50 values indicating potent antiproliferative activity .
Study 3Investigated the compound's mechanism of action revealing apoptosis induction via caspase activation .

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Palladium/Copper-Catalyzed Coupling : For constructing the pyridine-pyrrole core, as seen in structurally related compounds (e.g., Suzuki-Miyaura cross-coupling for aryl sulfonyl groups) .
  • Solvent and Atmosphere Control : Use of dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Stepwise Functionalization : Sequential introduction of the 2-methoxyethyl and phenylsulfonyl groups via nucleophilic substitution or sulfonylation reactions.

Q. How should researchers handle and store this compound safely in the laboratory?

Based on analogous sulfonamide/pyrrole derivatives:

  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to potential acute toxicity (oral, dermal, inhalation Category 4) .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers away from light. Avoid long-term storage due to hydrolytic sensitivity .
  • First Aid : For skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the pyrrole and pyridine rings (e.g., 1^1H/13^{13}C NMR for substituent positioning) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and purity.
  • HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time to minimize artifacts .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism in vitro vs. in vivo .
  • Dose-Response Reproducibility : Validate activity across multiple independent replicates and labs to rule out batch-specific impurities .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Map interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Compare with analogs (e.g., phenylsulfonyl vs. trifluoromethyl sulfonyl substitutions) to identify key binding motifs .
  • QSAR Modeling : Correlate electronic properties (Hammett σ values) of substituents (e.g., methoxyethyl group) with activity trends .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and solubility while minimizing hepatotoxicity risks .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

  • Isotope Labeling : Introduce 13^{13}C or 14^{14}C labels at the methoxyethyl or phenylsulfonyl groups to track metabolites via LC-MS .
  • CYP450 Inhibition Assays : Identify major cytochrome P450 enzymes involved in metabolism using recombinant isoforms (e.g., CYP3A4, CYP2D6) .
  • Biliary Excretion Studies : Conduct in vivo rodent experiments with bile duct cannulation to capture phase II metabolites (e.g., glucuronides) .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring to improve hydrophilicity .
  • Nanoparticle Encapsulation : Employ liposomal carriers for controlled release in cell-based assays .

Conflict Resolution & Optimization

Q. How to reconcile discrepancies in reported IC50 values across kinase inhibition studies?

  • Kinase Panel Screening : Test against a standardized panel (e.g., Eurofins KinaseProfiler) to compare selectivity profiles .
  • ATP Competition Assays : Determine if variations arise from differences in ATP concentrations (e.g., 1 mM vs. 10 µM ATP) .
  • Crystallographic Validation : Resolve binding modes via X-ray crystallography to confirm competitive/non-competitive inhibition .

Q. What methods optimize the yield of the phenylsulfonyl-pyrrole intermediate during synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for sulfonylation .
  • Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI) to minimize byproducts .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.